molecular formula C7H4ClF4N B1412158 3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine CAS No. 1227581-13-6

3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1412158
CAS No.: 1227581-13-6
M. Wt: 213.56 g/mol
InChI Key: NYPHYIJCWVYRTM-UHFFFAOYSA-N
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Description

3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloromethyl group at the third position, a fluorine atom at the second position, and a trifluoromethyl group at the sixth position of the pyridine ring. Fluorinated pyridines are known for their unique physicochemical properties, which make them valuable in various industrial and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The fluorine and trifluoromethyl groups can influence the reactivity of the pyridine ring towards electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of Lewis acids.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Electrophilic Substitution: Formation of acylated or sulfonylated pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dihydropyridines.

Scientific Research Applications

3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the production of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine is largely influenced by its fluorine and trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. The compound may act on specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and physicochemical properties. The presence of both fluorine and trifluoromethyl groups enhances its potential for various applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-(chloromethyl)-2-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPHYIJCWVYRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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